molecular formula C7H11F2N B2891896 8,8-Difluoro-6-azaspiro[2.5]octane CAS No. 1282657-03-7

8,8-Difluoro-6-azaspiro[2.5]octane

Cat. No.: B2891896
CAS No.: 1282657-03-7
M. Wt: 147.169
InChI Key: DANMIDBYWVUUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Difluoro-6-azaspiro[2.5]octane is a chemical compound with the molecular formula C7H11F2N. It is a member of the spiro compounds, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-6-azaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinating agent. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to achieve the final product. The use of continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 8,8-Difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8,8-Difluoro-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biomolecules, influencing their activity and function. The spirocyclic structure also allows for unique interactions with enzymes and receptors, making it a valuable compound in biochemical studies.

Comparison with Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane
  • 4,4-Difluoro-6-azaspiro[2.5]octane
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide

Uniqueness: 8,8-Difluoro-6-azaspiro[2.5]octane is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This makes it different from other similar compounds, which may have variations in the placement of fluorine or other substituents.

Properties

IUPAC Name

8,8-difluoro-6-azaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)5-10-4-3-6(7)1-2-6/h10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANMIDBYWVUUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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